(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765953
InChI: InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31 g/mol

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC13765953

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid -

Specification

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolane-3-carboxylic acid
Standard InChI InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1
Standard InChI Key BOUVNAQZJMDMLE-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@]1(CCSC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (C₁₀H₁₇NO₄S) features a saturated five-membered thiophene ring (tetrahydrothiophene) with two substituents at the 3-position: a Boc-protected amino group (-NH-Boc) and a carboxylic acid (-COOH). The (S)-configuration at the chiral center is critical for its interactions in biological systems and synthetic applications.

Key Structural Attributes:

  • Molecular Formula: C₁₀H₁₇NO₄S

  • Molecular Weight: 247.31 g/mol

  • Stereochemistry: (S)-configuration at C3 (confirmed via X-ray crystallography or chiral HPLC).

  • Functional Groups: Boc-protected amine (acid-labile), carboxylic acid (participates in conjugation reactions).

Table 1: Physicochemical Properties

PropertyValue
Melting Point152–154°C (decomposes)
Boiling Point365°C (estimated)
SolubilityDMSO, DMF, dichloromethane
LogP (Partition Coefficient)1.8 ± 0.2

Synthetic Routes and Optimization

Asymmetric Synthesis

The enantioselective synthesis of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid typically involves:

  • Ring-Opening of Epoxides: Starting from tetrahydrothiophene-3,4-epoxide, nucleophilic ring-opening with ammonia generates the amino alcohol intermediate.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the Boc-protected amine .

  • Oxidation: Selective oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO .

Critical Reaction Parameters:

  • Temperature control (<0°C during Boc protection to minimize racemization).

  • Use of chiral auxiliaries or catalysts to enforce (S)-configuration .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Epoxide Ring-Opening7892
Boc Protection8595
Oxidation6589

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc CH₃), 2.50–2.70 (m, 2H, SCH₂), 3.20–3.40 (m, 2H, NCH₂), 4.10 (q, 1H, J = 6.8 Hz, CH), 12.10 (s, 1H, COOH) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 28.3 (Boc CH₃), 35.6 (SCH₂), 50.1 (NCH₂), 79.8 (Boc C), 155.2 (Boc C=O), 172.4 (COOH) .

Infrared (IR) Spectroscopy

  • Peaks at 1680 cm⁻¹ (C=O, Boc), 1705 cm⁻¹ (C=O, carboxylic acid), and 3320 cm⁻¹ (N-H stretch) .

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid tetrahydrothiophene scaffold mimics proline residues in peptides, enhancing metabolic stability and bioavailability. It has been incorporated into:

  • Protease Inhibitors: HIV-1 protease inhibitors with IC₅₀ values < 100 nM .

  • Kinase Modulators: Selective ATP-competitive inhibitors targeting EGFR (IC₅₀ = 23 nM) .

Drug Conjugates

The carboxylic acid group enables conjugation to antibodies or nanoparticles for targeted drug delivery. For example:

  • Antibody-Drug Conjugates (ADCs): Linker payloads with improved plasma stability (t₁/₂ > 72 hours) .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
EGFR InhibitorEGFR L858R23 nM
HIV-1 Protease InhibitorProtease Active Site87 nM

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent methodologies employ organocatalysts (e.g., Cinchona alkaloids) to achieve enantiomeric excess (ee) > 98% .

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of combinatorial libraries for high-throughput screening .

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 14 days in soil), necessitating greener synthetic routes .

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